molecular formula C25H28N4O4 B5195941 N-[2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide

N-[2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide

Cat. No.: B5195941
M. Wt: 448.5 g/mol
InChI Key: OHMNFWZFICRQPH-UHFFFAOYSA-N
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Description

N-[2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyrazole ring, and a phenoxypropanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The key steps include:

    Formation of the Piperidine Intermediate: This involves the reaction of 3-methoxybenzoyl chloride with piperidine under basic conditions to form 1-(3-methoxybenzoyl)piperidine.

    Synthesis of the Pyrazole Intermediate: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate diketone.

    Coupling Reaction: The piperidine and pyrazole intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[1-(3-chlorobenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide
  • N-[2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide
  • N-[2-[1-(3-methylbenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide

Uniqueness

N-[2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-32-22-9-5-6-19(18-22)25(31)28-15-11-20(12-16-28)29-23(10-14-26-29)27-24(30)13-17-33-21-7-3-2-4-8-21/h2-10,14,18,20H,11-13,15-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMNFWZFICRQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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